molecular formula C62H62Cl2P2Ru B578596 (S)-RuCl[(p-cymene)(DM-BINAP)]Cl CAS No. 1345887-44-6

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl

Cat. No.: B578596
CAS No.: 1345887-44-6
M. Wt: 1041.096
InChI Key: CBZXDZCPCDMKJU-UHFFFAOYSA-L
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Description

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is a chiral ruthenium complex that features a p-cymene ligand and a DM-BINAP ligand. This compound is known for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of the DM-BINAP ligand allows for the selective production of enantiomerically pure products, which is highly valuable in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

The primary targets of ®-RuCl[(p-cymene)(DM-BINAP)]Cl are cancer cells, particularly breast carcinoma cells . The compound has shown significant cytotoxicity in these cells .

Mode of Action

®-RuCl[(p-cymene)(DM-BINAP)]Cl interacts with its targets by inducing apoptosis and exhibiting cell-free antioxidant activity . The compound’s interaction with biological molecules, such as proteins and CT-DNA, has also been observed .

Biochemical Pathways

The compound’s ability to induce apoptosis suggests it may affect pathways related to cell death and survival . Additionally, its interaction with DNA indicates it may influence DNA replication and transcription processes .

Pharmacokinetics

The compound’s cytotoxic effects on cancer cells suggest it is capable of being absorbed and distributed to the site of action

Result of Action

The action of ®-RuCl[(p-cymene)(DM-BINAP)]Cl results in the death of cancer cells, particularly breast carcinoma cells . This is achieved through the induction of apoptosis, a form of programmed cell death . The compound also exhibits cell-free antioxidant activity, which may contribute to its anticancer effects .

Action Environment

The efficacy and stability of ®-RuCl[(p-cymene)(DM-BINAP)]Cl can be influenced by various environmental factors. For instance, the compound’s interaction with biological molecules suggests that the presence of certain proteins or DNA sequences could affect its mode of action Additionally, the compound’s stability could be influenced by factors such as pH and temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl typically involves the coordination of the p-cymene ligand and the DM-BINAP ligand to a ruthenium center. One common method involves the reaction of [RuCl2(p-cymene)]2 with DM-BINAP in the presence of a suitable base, such as potassium carbonate, in a solvent like dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the ruthenium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl is primarily used in asymmetric hydrogenation reactions. It can also participate in other types of reactions, such as oxidation and substitution reactions, depending on the nature of the substrates and reaction conditions.

Common Reagents and Conditions

In asymmetric hydrogenation, common reagents include hydrogen gas and various substrates containing double bonds or ketone groups. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 50°C and hydrogen pressures of 1-10 bar.

Major Products

The major products of reactions involving this compound are enantiomerically pure compounds, such as chiral alcohols, amines, and other functionalized molecules. These products are highly sought after in the pharmaceutical and fine chemical industries.

Scientific Research Applications

(S)-RuCl[(p-cymene)(DM-BINAP)]Cl has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the development of new catalytic processes for the synthesis of chiral molecules.

    Biology: The compound is studied for its potential in the synthesis of biologically active molecules and natural products.

    Medicine: It is used in the synthesis of chiral drugs and intermediates, contributing to the development of new pharmaceuticals.

    Industry: The compound is employed in the production of fine chemicals and agrochemicals, where enantiomeric purity is crucial.

Comparison with Similar Compounds

Similar Compounds

    ®-RuCl[(p-cymene)(DM-BINAP)]Cl: The enantiomer of (S)-RuCl[(p-cymene)(DM-BINAP)]Cl, used in similar applications but produces the opposite enantiomer of the product.

    [RuCl2(p-cymene)]2: A precursor to various ruthenium complexes, including this compound.

    [RuCl2(benzene)]2: Another ruthenium complex used in asymmetric catalysis, but with different ligands and catalytic properties.

Uniqueness

This compound is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the DM-BINAP ligand provides a chiral environment that is highly effective in producing enantiomerically pure products, making it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.

Properties

IUPAC Name

[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H48P2.C10H14.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-8(2)10-6-4-9(3)5-7-10;;;/h9-32H,1-8H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZXDZCPCDMKJU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.[Cl-].Cl[Ru+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H62Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-25-6, 1345887-44-6
Record name [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-bis(3,5-dimethylphenyl)phosphine-κP]]dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944451-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name chloro[(S)-2,2´-bis(bis(3,5-dimethylphenyl)phosphino)-1,1´-binaphthyl](p-cymene)ruthenium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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